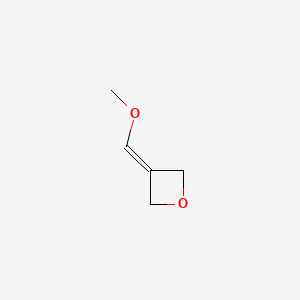

![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

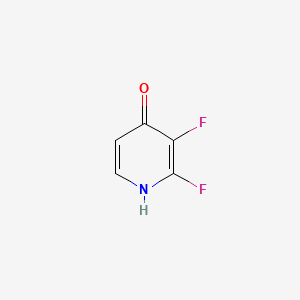

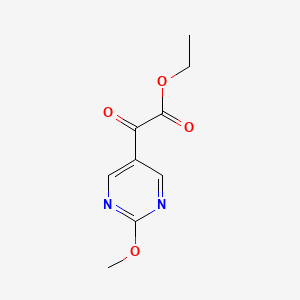

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .

Molecular Structure Analysis

The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .Wissenschaftliche Forschungsanwendungen

Application 1: Quorum Sensing Inhibitors

- Summary of the Application : Benzo[d]thiazole-2-thiol derivatives have been studied for their potential as quorum sensing inhibitors. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .

- Methods of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .

- Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively . These compounds did not affect the growth of the bacteria, suggesting they inhibit quorum sensing without being antibiotic .

Application 2: Synthesis of 2-Arylbenzothiazoles

- Summary of the Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

- Methods of Application : The protocol involves the use of 2-aminothiophenol and aromatic aldehydes .

- Results or Outcomes : The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .

Application 3: Anti-bacterial and Anti-fungal Agents

- Summary of the Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . They have been found to exhibit anti-bacterial and anti-fungal activities.

- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of bacterial or fungal strains .

Application 4: Anti-oxidant Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-oxidant activity .

- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-oxidant assays .

Application 5: Anti-microbial Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-microbial activity .

- Methods of Application : The specific methods of application would depend on the specific compound and the target organism. Typically, these compounds would be tested in vitro against a panel of microbial strains .

Application 6: Anti-proliferative Agents

- Summary of the Application : Benzothiazole derivatives have been found to exhibit anti-proliferative activity .

- Methods of Application : The specific methods of application would depend on the specific compound. Typically, these compounds would be tested in vitro using standard anti-proliferative assays .

Eigenschaften

IUPAC Name |

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSJNXHRWSYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682073 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol | |

CAS RN |

1215206-27-1 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

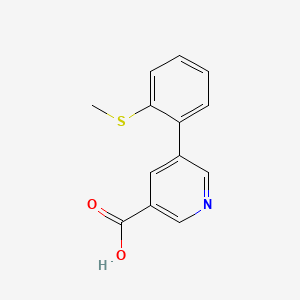

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

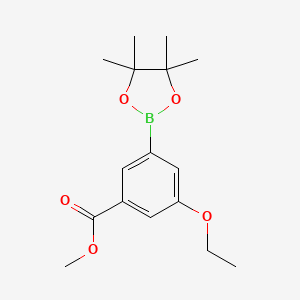

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

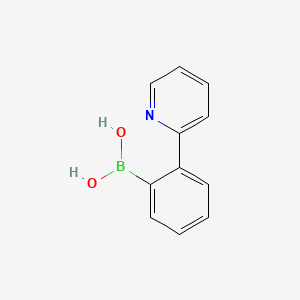

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)